Thermal Stability Up to Boiling Point vs. Hydrochloride Salt Decomposition
The sulfate salt of diethylaminopropyne (TC‑DEP) remains chemically stable in acidic electroplating solutions at temperatures up to near the boiling point of water, whereas the corresponding hydrochloride salt undergoes decomposition with loss of HCl under identical conditions [REFS‑1]. The patent explicitly states that 'the sulfuric acid and sulfamic acid derivatives … have been found to be very stable in the electroplating solutions even at temperatures close to the boiling point,' while 'when the hydrochloric acid derivatives … were subjected to the same treatment, the hydrochloric acid was driven from the compounds and the aminoacetylenic compound decomposed' [REFS‑1]. Furthermore, the sulfate derivative can be crystallized from aqueous solution by atmospheric evaporation without degradation, a process that destroys the hydrochloride analog [REFS‑1].
| Evidence Dimension | Thermal stability in acidic aqueous electroplating bath |
|---|---|
| Target Compound Data | Stable at temperatures approaching boiling point (~100 °C); can be crystallized from water without decomposition |
| Comparator Or Baseline | Hydrochloride salt of diethylaminopropyne – decomposes with HCl loss at elevated temperature; cannot be recovered by evaporation |
| Quantified Difference | Boiling‑point stability vs. decomposition below 100 °C; crystallizable vs. non‑crystallizable |
| Conditions | Acidic aqueous nickel electroplating electrolyte, atmospheric pressure, temperature range 60 °C to boiling point |
Why This Matters
Enables high‑temperature, high‑speed electroplating operations without additive breakdown, directly reducing replenishment frequency and bath maintenance costs.
- [1] U.S. Patent 4,016,051. Additives for bright plating nickel, cobalt and nickel-cobalt alloys. See columns 2–3 for stability comparison. View Source
